Mass Spectrometric Differentiation: A +3.02 Da Shift Enables Baseline Resolution from Endogenous Analyte
The primary differentiator of 3-Methyl-2-cyclopenten-1-one-d3 is its molecular weight of 99.15 g/mol, representing a +3.02 Da shift compared to the unlabeled 3-Methyl-2-cyclopenten-1-one (MW 96.13 g/mol) [1]. This mass increment allows mass spectrometers to distinguish the internal standard from the natural isotopic envelope of the analyte. Alternative isotopologues with higher deuteration (e.g., -d5 or -d6) provide larger mass shifts (+5.05 Da, +6.06 Da) but may compromise chromatographic co-elution due to increased hydrophobicity [2].
| Evidence Dimension | Molecular Weight and Mass Shift for MS Detection |
|---|---|
| Target Compound Data | 99.15 g/mol; Δm = +3.02 Da relative to -d0 |
| Comparator Or Baseline | Unlabeled 3-Methyl-2-cyclopenten-1-one: 96.13 g/mol; Alternative -d5: 101.17 g/mol, Δm = +5.04 Da; Alternative -d6: 102.19 g/mol, Δm = +6.06 Da |
| Quantified Difference | +3.02 Da shift for -d3; +5.04 Da for -d5; +6.06 Da for -d6 |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry |
Why This Matters
The +3 Da shift ensures the internal standard signal is free from interference by the M+1 and M+2 natural isotopic peaks of the unlabeled analyte, while the lower degree of deuteration relative to -d5 or -d6 preserves chromatographic co-elution, a prerequisite for accurate matrix effect correction.
- [1] ChemicalBook. 3-Methyl-2-cyclopenten-1-one (CAS 2758-18-1) Product Information. View Source
- [2] Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?: A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. View Source
